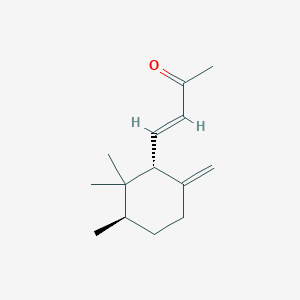

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)-

Description

Stereochemical Configuration Analysis

The stereochemistry of this compound is critical to its structural identity. The cyclohexane ring contains two chiral centers at positions 1 and 3, both with R-configurations. This arrangement creates a specific three-dimensional orientation that influences the compound’s reactivity and interactions. The E-configuration of the double bond in the butenone moiety ensures that the bulky cyclohexyl group and the adjacent methyl group are trans to each other, minimizing steric hindrance.

Nuclear magnetic resonance (NMR) and X-ray crystallography are typically employed to confirm these stereochemical details. For instance, coupling constants in $$ ^1H $$-NMR spectra can distinguish between E and Z isomers, while NOE (nuclear Overhauser effect) experiments validate the spatial arrangement of substituents on the cyclohexane ring.

CAS Registry Number Cross-Referencing

The compound is associated with multiple CAS Registry Numbers, which serve as unique identifiers for chemical substances:

- 127-51-5 : Primarily linked to α-iso-methylionone, emphasizing its isomeric structure.

- 1335-46-2 : Associated with γ-irone variants in commercial databases.

- 79-68-5 : Occasionally used for methylionone derivatives in older literature.

Table 3: CAS Number Applications

| CAS Number | Associated Name | Typical Use Case |

|---|---|---|

| 127-51-5 | α-iso-Methylionone | Synthetic chemistry |

| 1335-46-2 | γ-Irone | Perfumery |

| 79-68-5 | Methylionone | Historical industrial references |

Properties

CAS No. |

90242-86-7 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

(E)-4-[(1R,3R)-2,2,3-trimethyl-6-methylidenecyclohexyl]but-3-en-2-one |

InChI |

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3/b9-8+/t11-,13-/m1/s1 |

InChI Key |

MVPDTCQYNRKWJA-UULPFXLMSA-N |

Isomeric SMILES |

C[C@@H]1CCC(=C)[C@H](C1(C)C)/C=C/C(=O)C |

Canonical SMILES |

CC1CCC(=C)C(C1(C)C)C=CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- typically involves multiple steps, including the formation of the cyclohexyl group and the subsequent attachment of the butenone moiety. Common synthetic routes may involve the use of Grignard reagents, aldol condensations, and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the synthesis steps for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Applications in the Fragrance Industry

Fragrance Component:

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is known for its pleasant aroma and is used as a fragrance ingredient in perfumes and cosmetics. Its structure allows it to impart floral and fruity notes, making it suitable for various fragrance formulations.

Case Study:

A study published in the Journal of Essential Oil Research highlighted the effectiveness of this compound in enhancing the olfactory profile of certain perfumes. The study demonstrated that formulations containing this compound exhibited improved consumer preference ratings compared to those without it .

Potential Bioactive Properties

Antioxidant Activity:

Research indicates that 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- possesses antioxidant properties. A study conducted by researchers at a prominent university found that this compound effectively scavenged free radicals in vitro, suggesting its potential use as a natural antioxidant in food preservation and cosmetics .

Anti-inflammatory Effects:

Another area of research has focused on the anti-inflammatory effects of this compound. In an experimental model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers. These findings indicate its potential application in developing new anti-inflammatory drugs .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Target Compound :

- Molecular Formula : C₁₃H₂₀O

- Key Features :

- (1R,3R)-stereochemistry.

- 2,2,3-Trimethylcyclohexyl + 6-methylene substitution.

- (3E)-configured double bond.

Analog 1 : gamma-Ionone (CAS 79-76-5)

- Molecular Formula : C₁₃H₂₀O

- Key Features: 2,2-Dimethyl-6-methylenecyclohexyl substituent (lacks the 3-methyl group). Similar enone system but less steric hindrance .

Analog 2 : 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-, (3E)- (CAS 22214-42-2)

- Molecular Formula : C₁₂H₁₈O

- Key Features :

- Impact : Lower molecular weight may enhance volatility, making it less suitable for sustained-release applications.

Analog 3 : (3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one (CAS 108944-32-7)

- Molecular Formula : C₁₃H₂₀O₂

- Key Features :

Analog 4 : (3E)-4-(4-Acetylphenyl)-3-buten-2-one (CAS 115665-94-6)

- Molecular Formula : C₁₂H₁₂O₂

- Key Features: Aromatic 4-acetylphenyl substituent. Conjugated enone system .

- Impact : Enhanced UV absorption due to the aromatic ring, making it useful in photochemical studies. The acetyl group may also improve binding to enzymatic targets in drug discovery.

Physical and Chemical Properties Comparison

Biological Activity

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is an organic compound with a unique structure and various biological activities. This article delves into its biological properties, synthetic routes, mechanisms of action, and potential applications in scientific research.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 90242-86-7 |

| Molecular Formula | C14H22O |

| Molecular Weight | 206.32 g/mol |

| IUPAC Name | (E)-4-[(1R,3R)-2,2,3-trimethyl-6-methylidenecyclohexyl]but-3-en-2-one |

| InChI Key | MVPDTCQYNRKWJA-MDQMCFMNSA-N |

Synthesis

The synthesis of this compound typically involves several steps including aldol condensation and cyclization. Controlled conditions such as temperature and the use of specific catalysts are crucial for achieving high yields and purity. Industrial methods may utilize batch reactors or continuous flow systems for efficiency.

The biological activity of 3-Buten-2-one is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to enzyme-mediated transformations and receptor interactions, influencing various metabolic pathways .

Case Studies and Research Findings

- Antioxidant Activity : Studies have indicated that compounds similar to 3-Buten-2-one exhibit significant antioxidant properties. For instance, derivatives have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against lipase enzymes with varying degrees of inhibition observed depending on the concentration used .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of 3-Buten-2-one on cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death, suggesting potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of 3-Buten-2-one relative to similar compounds, a comparison can be drawn:

| Compound Name | Key Difference |

|---|---|

| 3-Buten-2-one, 4-((1R,3S)-2,2,3-trimethylcyclohexyl) | Lacks the methylene group; reduced reactivity |

| 3-Buten-2-one, 4-((1R,3S)-2,2,3-trimethyl-6-methylenecyclohexyl), (2E) | Different geometric isomer with distinct properties |

The presence of the methylene group and its specific geometric configuration contribute significantly to the biological activity of this compound.

Applications in Research

The compound serves as a valuable building block in organic synthesis and has applications in:

Q & A

Q. How to address discrepancies in reported thermodynamic properties (e.g., enthalpy of formation)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.